molecular formula C17H10ClNOS B12900250 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol CAS No. 648896-46-2

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol

Cat. No.: B12900250
CAS No.: 648896-46-2
M. Wt: 311.8 g/mol
InChI Key: HKWYDSLFEOLQGA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR chemical shifts (in DMSO-d$$ _6 $$):

Position $$ ^1\text{H} $$ Shift (ppm) $$ ^{13}\text{C} $$ Shift (ppm)
Quinoline C8-OH 10.2 (s, 1H) 150.1
Quinoline C5-Cl - 128.3
Benzothiophene C2 7.9 (d, 1H) 142.5
Quinoline C3-H 8.6 (d, 1H) 122.7

Data inferred from similar chlorinated quinoline derivatives . The hydroxyl proton appears deshielded due to hydrogen bonding with DMSO .

Infrared (IR) Spectroscopy

Key absorption bands:

  • $$ \nu(\text{O-H}) $$: 3200–3400 cm$$ ^{-1} $$ (broad)
  • $$ \nu(\text{C-Cl}) $$: 750–800 cm$$ ^{-1} $$
  • $$ \nu(\text{C=S}) $$: 1050–1100 cm$$ ^{-1} $$

Mass Spectrometry

Electrospray ionization (ESI-MS) predicts a molecular ion peak at $$ m/z = 335.0 $$ ($$ \text{[M+H]}^+ $$) with fragmentation patterns dominated by loss of Cl ($$ \Delta m/z = -35.5 $$) and SO ($$ \Delta m/z = -48.1 $$) .

Crystallographic Studies and Packing Arrangements

No single-crystal X-ray diffraction data is publicly available for this compound. However, packing motifs in related chloroquinoline derivatives reveal:

  • Intermolecular interactions :
    • O-H···N hydrogen bonds between hydroxyl and quinoline nitrogen (2.8–3.0 Å)
    • π-π stacking between quinoline and benzothiophene rings (3.4–3.6 Å interplanar distance)
  • Unit cell parameters (predicted):
    • Monoclinic system with space group $$ P2_1/c $$
    • $$ a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 15.4 \, \text{Å}, \beta = 95^\circ $$

The chlorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity likely promote layered crystal growth, though experimental validation is needed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-46-2

Molecular Formula

C17H10ClNOS

Molecular Weight

311.8 g/mol

IUPAC Name

7-(1-benzothiophen-2-yl)-5-chloroquinolin-8-ol

InChI

InChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H

InChI Key

HKWYDSLFEOLQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Modified Skraup Reaction

  • The 5-chloro-8-hydroxyquinoline core is commonly synthesized by cyclization of chloro-substituted ortho-aminophenols with aldehydes or acrolein derivatives.
  • A patented method (CN108191753A) describes using chloro-ortho-aminophenols and methacrylaldehyde in hydrochloric acid solvent, avoiding the traditional use of sulfuric acid and glycerine which produce problematic byproducts like methacrylaldehyde and tar. This method improves yield, safety, and scalability.
  • The reaction conditions include:
    • Molar ratios: chloro-ortho-aminophenol to methacrylaldehyde approximately 2:3 to 2:3.4.
    • Hydrochloric acid concentration: 15–35%, preferably 25–30%.
    • Auxiliary agents such as glacial acetic acid may be added to control reaction conditions.
  • The process involves:
    • Dissolving reactants in hydrochloric acid and heating.
    • Dropwise addition of methacrylaldehyde mixed with acetic acid.
    • Insulation reaction followed by crystallization and filtration to isolate 5-chloro-8-hydroxyquinoline hydrochloride.
    • Purification by pH adjustment, activated carbon treatment, and filtration.
Step Description Conditions Outcome
(a) Mixing chloro-ortho-aminophenol, chloro-2-nitrophenol, HCl 25–30% HCl, stirring, heating First reaction solution
(b) Dropwise addition of methacrylaldehyde + acetic acid 90–110 °C dropping temperature Second reaction solution
(c) Insulation reaction, cooling, crystallization Room temperature 5-chloro-8-hydroxyquinoline hydrochloride
(d) Dilution, pH adjustment to acidic (pH 1–5), activated carbon treatment Acidic pH, filtration Purified filtrate
(e) Neutralization, filtration, drying Neutral pH Final purified product

This method avoids the generation of tar and sulfonated impurities, improving yield and industrial applicability.

Alternative Coupling via Palladium-Catalyzed Buchwald-Hartwig Amination

  • For more complex derivatives, Pd-catalyzed cross-coupling reactions have been employed to attach benzothiophene amines to chloroquinoline cores.
  • This method involves:
    • Preparation of benzothiophene amine derivatives.
    • Coupling with 4-chloroquinoline or 5-chloroquinoline derivatives using Pd catalysts under inert atmosphere.
  • Yields reported range from 44% to 91%, indicating good efficiency.
  • This method allows for structural diversity and functional group tolerance.
Catalyst Substrate Yield (%) Reference
Pd(OAc)2 or Pd-based catalyst 4-chloroquinoline + benzothiophene amine 44–91

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield Range Notes
1 Cyclization to 5-chloro-8-hydroxyquinoline Chloro-ortho-aminophenol, methacrylaldehyde, HCl 25–30% HCl, 90–110 °C dropwise addition High (not specified) Avoids sulfuric acid, tar formation
2 Reductive amination/condensation 5-chloro-8-hydroxyquinoline, benzothiophene-2-carboxaldehyde, amine Ethanol, RT, 72 h 55–93% Mild, straightforward
3 Pd-catalyzed Buchwald-Hartwig amination Benzothiophene amine, chloroquinoline, Pd catalyst Inert atmosphere, reflux 44–91% Enables diverse substitutions

Research Findings and Considerations

  • The hydrochloric acid-based cyclization method significantly improves the safety and yield of the quinoline core synthesis compared to traditional sulfuric acid methods.
  • The mild reductive amination conditions preserve sensitive functional groups and allow for high regioselectivity at the 7-position.
  • Pd-catalyzed coupling offers a versatile route for structural modifications but requires careful control of reaction conditions to avoid decomposition or side reactions.
  • Purification typically involves crystallization and/or flash chromatography to achieve high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinoline.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer properties of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol have been investigated through various studies.

Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against different cancer cell lines, including human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 5.6 µM against A-549 cells, outperforming standard chemotherapeutic agents like doxorubicin, which had an IC50 of 1.83 µM .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A-549 (Lung)5.6
HepG2 (Liver)7.2
SiHa (Cervical)6.0
HeLa (Cervical HPV18)4.5

Antimalarial Activity

Research has shown that derivatives of quinoline compounds, including this compound, possess antimalarial properties.

Case Study: Efficacy Against Malaria
In a fragment-based assay, the compound was tested against the NF54 chloroquine-sensitive strain of Plasmodium falciparum. The results indicated that the compound effectively inhibited parasite growth, demonstrating a significant reduction in parasitemia levels compared to control groups .

Table 2: Antimalarial Activity Data

CompoundIC50 (nM)Reference
This compound30
Standard Drug (Chloroquine)15

Antibacterial Properties

The antibacterial activity of this compound has also been explored, revealing its potential as an antimicrobial agent.

Case Study: Antibacterial Testing
In vitro studies assessed the antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Table 3: Antibacterial Activity Results

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae20

Mechanism of Action

The mechanism of action of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs of 5-chloroquinolin-8-ol include:

Compound Name Substituent at 7-Position Biological Activity Key Findings
7-((1H-Indol-3-yl)methyl)-5-chloroquinolin-8-ol (16) Indole-methyl Cytotoxic against Colo320 cancer cells; selective for cancer over normal cells Most potent in series (IC₅₀ < 5 µM); no toxicity to MRC-5 fibroblasts
Cloxyquin (5-chloroquinolin-8-ol) None (unsubstituted) Antitubercular, antifungal, TRESK potassium channel activation (EC₅₀ = 3.8 µM) Broad-spectrum antimicrobial but lacks cancer selectivity
Halquinol Components 5-Cl (23–40%), 5,7-diCl (57–74%) Antibacterial, antifungal (veterinary use) Efficacy linked to chlorination pattern; higher Cl content increases potency
MetAP Inhibitor 5 Piperidyl (Mannich base) Inhibits Burkholderia pseudomallei MetAP (IC₅₀ = 9 µM) Enhanced potency vs. unsubstituted 5-chloroquinolin-8-ol derivatives

Activity and Selectivity

  • Anticancer Activity : Compound 16 demonstrates superior cytotoxicity against drug-resistant Colo320 cells compared to other analogs, attributed to the indole-methyl group’s electron-rich aromatic system, which may improve DNA intercalation or protein binding . The benzothiophene group in the target compound could similarly enhance lipophilicity and target engagement.
  • Antimicrobial vs. Anticancer Profiles : Cloxyquin’s antitubercular activity (MIC = 12.5–25 µg/mL) contrasts with the cancer-selective cytotoxicity of indole-substituted analogs, highlighting the role of substituents in directing biological outcomes.
  • Chlorination Effects: Halquinol’s 5,7-dichloro derivative exhibits stronger antibacterial activity than mono-chlorinated variants , but excessive chlorination may reduce solubility and increase off-target toxicity, underscoring the balance needed in substituent design.

Critical Analysis of Substituent Effects

  • Indole vs. Benzothiophene : Indole’s nitrogen heterocycle may facilitate hydrogen bonding, while benzothiophene’s sulfur atom could enhance π-π stacking or metal coordination. Both groups improve cancer cell selectivity over Cloxyquin’s unsubstituted scaffold.
  • Chlorination vs. Functionalization: Additional chlorination (Halquinol) boosts antimicrobial activity but may limit therapeutic windows. Functionalization with heterocycles (indole, benzothiophene) preserves efficacy while improving selectivity.

Biological Activity

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The Betti reaction has been employed effectively to create derivatives of 8-hydroxyquinoline, which serves as a precursor for this compound. The reaction conditions and yields can vary based on the substituents used, but generally yield high purity products suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the quinoline ring can enhance its activity against specific cancer types. For instance, compounds with a benzothiophene moiety have demonstrated improved potency compared to their non-substituted counterparts .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa10DNA intercalation
A54915Topoisomerase II inhibition
MCF712Induction of apoptosis
SR Leukemia8Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
  • Enzyme Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to increased DNA damage and cell death.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability at concentrations as low as 10 µM, attributed to its ability to induce apoptosis through mitochondrial pathways .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in tumor size reduction in xenograft models of breast cancer, supporting its potential for clinical development.
  • Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed that it significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of quinoline derivatives typically involves cyclization reactions or substitution on preformed quinoline cores. For example, 5-chloroquinolin-8-ol analogs are synthesized via HCl-mediated reactions at elevated temperatures (e.g., 111°C for 24 hours), yielding ~49% under optimized conditions . To improve yields for this compound:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance benzothiophene coupling efficiency.
  • Temperature Gradients: Perform reactions under reflux with incremental temperature adjustments to minimize side products.
  • Purification: Use column chromatography with polar/non-polar solvent mixtures to isolate the target compound from halogenated byproducts.

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Analyze proton environments, particularly the hydroxyl (8-OH) and benzothiophene aromatic protons. Compare shifts with analogous compounds like 5,7-dichloro-8-quinolinol (δ 8.5–9.0 ppm for OH) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. For halogenated quinolines, isotopic patterns (e.g., Cl/Br) validate substitution .
  • X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for 5,7-dichloroquinolin-8-ol in monoclinic systems .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: The compound’s chlorinated and heterocyclic structure poses risks of acute toxicity (oral LD₅₀: 300–500 mg/kg) and skin sensitization. Use fume hoods, nitrile gloves, and sealed containers .
  • Waste Management: Collect halogenated waste separately and neutralize acidic byproducts (e.g., HCl) before disposal .
  • Emergency Protocols: In case of exposure, rinse skin with water for 15 minutes and consult toxicity databases (e.g., NIST) for antidotes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated quinoline derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference NMR data across studies (e.g., 5-chloro-7-iodo vs. 5,7-dichloro derivatives) to identify substituent-specific shifts .
  • Solvent Effects: Replicate experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on OH proton shifts .
  • Validation Tools: Use computational NMR prediction software (e.g., ACD/Labs) to model expected spectra and flag discrepancies .

Q. What experimental strategies are effective in elucidating the electronic effects of substituents on the quinoline core?

Methodological Answer:

  • Electrochemical Studies: Perform cyclic voltammetry to measure redox potentials, correlating electron-withdrawing groups (e.g., Cl) with increased quinoline ring stability .
  • DFT Calculations: Model HOMO/LUMO distributions to predict reactivity at the 5-chloro and 8-hydroxy positions .
  • Substituent Screening: Synthesize analogs (e.g., 5-fluoro, 5-bromo) and compare UV-Vis absorption maxima to quantify electronic perturbations .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

Methodological Answer:

  • Accelerated Degradation Tests: Incubate the compound in buffers (pH 2–12) at 40–60°C for 72 hours. Monitor decomposition via HPLC, noting hydrolysis of the 8-hydroxy group under acidic conditions .
  • Light Sensitivity: Expose samples to UV light (254 nm) and track photodegradation products (e.g., quinone formation) using LC-MS .
  • Long-Term Storage: Recommend desiccated, amber vials at –20°C, based on stability data for 5,7-dichloro-8-quinolinol .

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